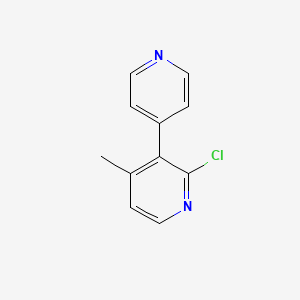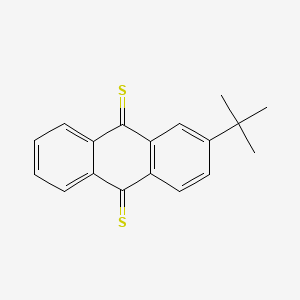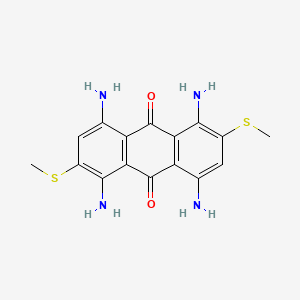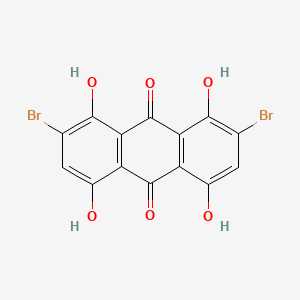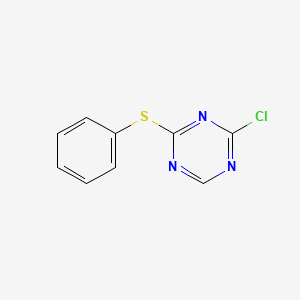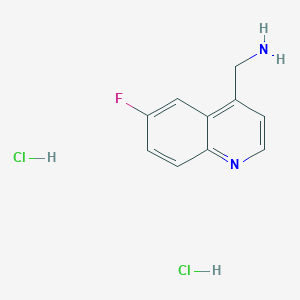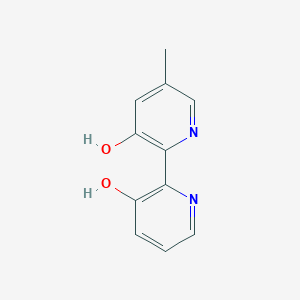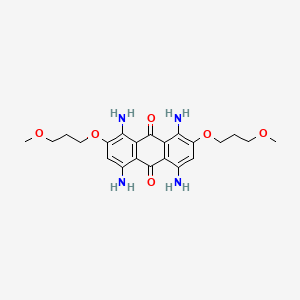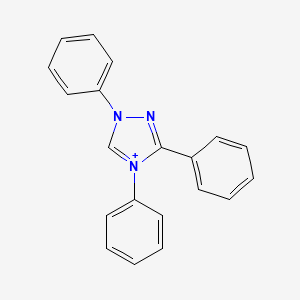
Fmoc-D-beta-homoSer(Me)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-beta-homoSer(Me)-OH: is a derivative of serine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-homoSer(Me)-OH typically involves the protection of the amino group of D-beta-homoSerine with the Fmoc group. This can be achieved through the reaction of D-beta-homoSerine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: Fmoc-D-beta-homoSer(Me)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially during peptide coupling processes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as sodium borohydride might be employed.
Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of any oxidized intermediates.
Substitution: Peptide bonds formed with other amino acids.
科学的研究の応用
Chemistry
Fmoc-D-beta-homoSer(Me)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient construction of peptides and proteins.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.
Industry
Industrially, this compound is valuable in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of Fmoc-D-beta-homoSer(Me)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions, allowing the amino group to participate in subsequent reactions.
類似化合物との比較
Similar Compounds
Fmoc-D-Ser-OH: Similar in structure but lacks the methyl group on the serine residue.
Fmoc-L-Ser-OH: The L-isomer of serine with an Fmoc protecting group.
Fmoc-D-Thr-OH: Threonine derivative with an Fmoc group, differing by an additional methyl group on the side chain.
Uniqueness
Fmoc-D-beta-homoSer(Me)-OH is unique due to the presence of the methyl group on the serine residue, which can influence the steric and electronic properties of the resulting peptides, potentially leading to different biological activities and stability profiles.
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
InChIキー |
SPAKJEFERJUBAX-ZDUSSCGKSA-N |
異性体SMILES |
COC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
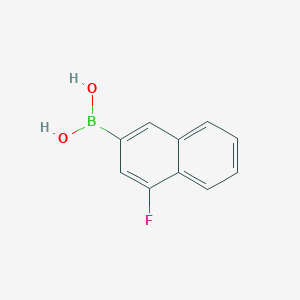
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
